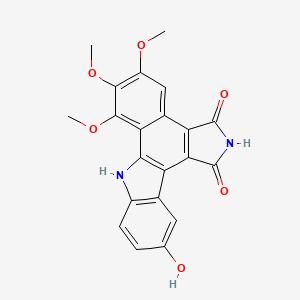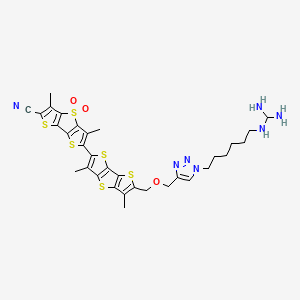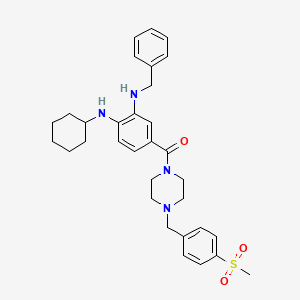
(R,E)-ethyl 2,5-dimethyl-4-(methylamino)hex-2-enoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R,E)-ethyl 2,5-dimethyl-4-(methylamino)hex-2-enoate hydrochloride is a synthetic organic compound It is characterized by its unique structure, which includes an ethyl ester group, a dimethyl-substituted hexene backbone, and a methylamino functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-ethyl 2,5-dimethyl-4-(methylamino)hex-2-enoate hydrochloride typically involves multiple steps:
Formation of the Hexene Backbone: The initial step involves the formation of the hexene backbone through a series of aldol condensations and subsequent reductions.
Introduction of the Methylamino Group: The methylamino group is introduced via nucleophilic substitution reactions, often using methylamine as the nucleophile.
Esterification: The final step involves the esterification of the intermediate compound with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, leading to higher yields and purity.
Catalytic Hydrogenation: This step is used to reduce any unsaturated intermediates, ensuring the formation of the desired hexene backbone.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the double bond in the hexene backbone, converting it to a saturated hexane derivative.
Substitution: The ethyl ester group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
N-oxides: Formed through oxidation of the methylamino group.
Saturated Derivatives: Resulting from the reduction of the double bond.
Substituted Esters: Formed through nucleophilic substitution at the ester group.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (R,E)-ethyl 2,5-dimethyl-4-(methylamino)hex-2-enoate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a candidate for drug design and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the production of polymers and coatings.
Wirkmechanismus
The mechanism of action of (R,E)-ethyl 2,5-dimethyl-4-(methylamino)hex-2-enoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methylamino group may participate in hydrogen bonding with active site residues, while the ethyl ester group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2,5-dimethylhex-2-enoate: Lacks the methylamino group, resulting in different reactivity and applications.
Methyl 2,5-dimethyl-4-(methylamino)hex-2-enoate: Similar structure but with a methyl ester group instead of an ethyl ester.
2,5-Dimethyl-4-(methylamino)hex-2-enoic acid: Contains a carboxylic acid group instead of an ester.
Uniqueness
(R,E)-ethyl 2,5-dimethyl-4-(methylamino)hex-2-enoate hydrochloride is unique due to its combination of functional groups, which confer specific reactivity and potential applications. The presence of both the methylamino and ethyl ester groups allows for diverse chemical transformations and interactions with biological targets.
Eigenschaften
Molekularformel |
C11H22ClNO2 |
|---|---|
Molekulargewicht |
235.75 g/mol |
IUPAC-Name |
ethyl (E,4R)-2,5-dimethyl-4-(methylamino)hex-2-enoate;hydrochloride |
InChI |
InChI=1S/C11H21NO2.ClH/c1-6-14-11(13)9(4)7-10(12-5)8(2)3;/h7-8,10,12H,6H2,1-5H3;1H/b9-7+;/t10-;/m0./s1 |
InChI-Schlüssel |
DOGUQADNNOKYBX-VDOXMPJBSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C/[C@@H](C(C)C)NC)/C.Cl |
Kanonische SMILES |
CCOC(=O)C(=CC(C(C)C)NC)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Hydroxy-2-[2-(2-hydroxyphenyl)ethyl]chromone](/img/structure/B12373191.png)


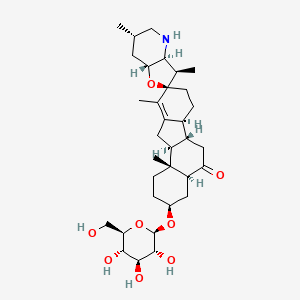
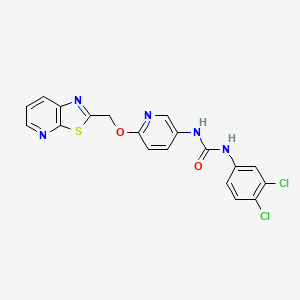
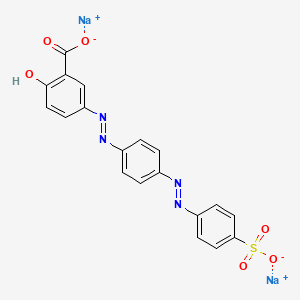
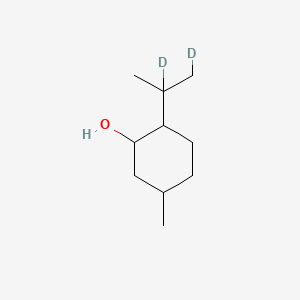

![[(3S,7R)-5-[(3S,7S)-7-acetyloxy-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-5-yl]-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-7-yl] acetate](/img/structure/B12373242.png)
![4-[[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzenesulfonamide](/img/structure/B12373246.png)
![(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-carbonitrile;2,2,2-trifluoroacetic acid](/img/structure/B12373251.png)
